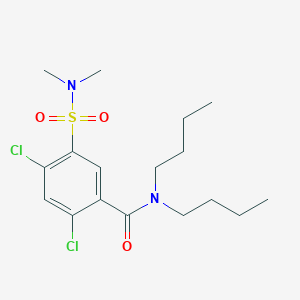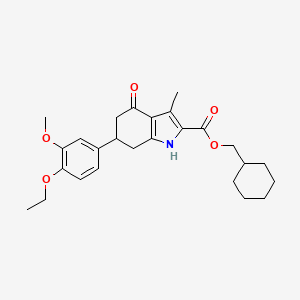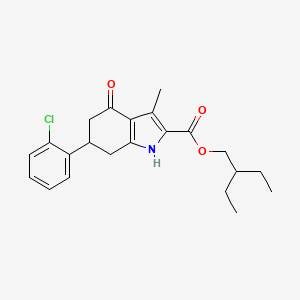
N,N-dibutyl-2,4-dichloro-5-(dimethylsulfamoyl)benzamide
描述
N,N-dibutyl-2,4-dichloro-5-(dimethylsulfamoyl)benzamide is an organic compound with the molecular formula C17H26Cl2N2O2S. This compound is characterized by its complex structure, which includes two butyl groups, two chlorine atoms, and a dimethylsulfamoyl group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dibutyl-2,4-dichloro-5-(dimethylsulfamoyl)benzamide typically involves multiple steps. One common method includes the following steps:
Nitration: The starting material, 2,4-dichlorobenzene, undergoes nitration to introduce nitro groups.
Reduction: The nitro groups are then reduced to amines.
Acylation: The amines are acylated to form the benzamide structure.
Sulfonylation: The benzamide is then sulfonylated with dimethylsulfamoyl chloride to introduce the dimethylsulfamoyl group.
Alkylation: Finally, the compound is alkylated with butyl groups to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to improve yield and efficiency.
化学反应分析
Types of Reactions
N,N-dibutyl-2,4-dichloro-5-(dimethylsulfamoyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the sulfonyl or amide groups.
Substitution: Halogen atoms can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) and hydrogen gas (H) with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH) or potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
科学研究应用
N,N-dibutyl-2,4-dichloro-5-(dimethylsulfamoyl)benzamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of N,N-dibutyl-2,4-dichloro-5-(dimethylsulfamoyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways depend on the specific application and target. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it may interfere with cell division.
相似化合物的比较
Similar Compounds
- N,N-dibutyl-2,4-dichloro-5-(dimethylamino)sulfonylbenzamide
- N-butyl-2,4-dichloro-5-(dimethylsulfamoyl)benzamide
Uniqueness
N,N-dibutyl-2,4-dichloro-5-(dimethylsulfamoyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.
This detailed article provides a comprehensive overview of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
N,N-dibutyl-2,4-dichloro-5-(dimethylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26Cl2N2O3S/c1-5-7-9-21(10-8-6-2)17(22)13-11-16(15(19)12-14(13)18)25(23,24)20(3)4/h11-12H,5-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMEGSHYBGCJHDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C(=O)C1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Diethyl tetrazolo[5,1-a]phthalazin-6-ylphosphoramidate](/img/structure/B4309728.png)


![3-[(ANILINOCARBONYL)AMINO]-3-[4-(TERT-BUTYL)PHENYL]PROPANOIC ACID](/img/structure/B4309755.png)
![2-{[6-AMINO-4-OXO-1-(2-PHENYLETHYL)-14-DIHYDROPYRIMIDIN-2-YL]SULFANYL}-N-(3-CHLOROPHENYL)PROPANAMIDE](/img/structure/B4309761.png)
![2-METHOXY-4-(1-PIPERIDINYL)-6-[(TRIPHENYLPHOSPHORANYLIDENE)AMINO]-1,3,5-TRIAZINE](/img/structure/B4309763.png)
![N-BENZYL-5-CHLORO-N,4,6-TRIMETHYL-3-{[(2E)-3-PHENYL-2-PROPENOYL]AMINO}THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE](/img/structure/B4309770.png)
![N-allyl-3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4309782.png)
![N-benzyl-5-chloro-3-[(4-chlorobenzoyl)amino]-N,4,6-trimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4309797.png)
![N-allyl-5-chloro-3-[(4-chlorobenzoyl)amino]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4309800.png)
![DIETHYL 2-({4-[CHLORO(DIFLUORO)METHOXY]ANILINO}METHYLENE)MALONATE](/img/structure/B4309820.png)
![DIETHYL 2-{[(5-CHLORO-6-OXO-1-PHENYL-1,6-DIHYDRO-4-PYRIDAZINYL)AMINO]METHYLENE}MALONATE](/img/structure/B4309827.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide](/img/structure/B4309837.png)
![N-(6-TERT-BUTYL-3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2-{[1-(3-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDE](/img/structure/B4309838.png)
